6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
This compound belongs to the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine class, characterized by a bicyclic thiophene-pyridine core. Its structure includes a 6-methyl group, a 4-(N-methyl-N-phenylsulfamoyl)benzamido substituent at position 2, and a carboxamide group at position 3, with a hydrochloride salt enhancing solubility . The sulfamoyl and benzamido moieties are critical for binding affinity and selectivity, as seen in related compounds .
Properties
IUPAC Name |
6-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S2.ClH/c1-26-13-12-18-19(14-26)32-23(20(18)21(24)28)25-22(29)15-8-10-17(11-9-15)33(30,31)27(2)16-6-4-3-5-7-16;/h3-11H,12-14H2,1-2H3,(H2,24,28)(H,25,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMKGOZTRNIDRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by relevant case studies, research findings, and data tables.
Molecular Information
- Molecular Formula: C24H25N3O4S2
- Molecular Weight: 483.6 g/mol
- CAS Number: 868965-38-2
The compound features a thieno[2,3-c]pyridine core with various functional groups, notably a sulfonamide moiety and an amide group. These structural elements are crucial for its biological activity.
Structural Representation
| Feature | Description |
|---|---|
| Core Structure | Thieno[2,3-c]pyridine |
| Functional Groups | Sulfonamide, Amide |
| Molecular Weight | 483.6 g/mol |
Antimicrobial Properties
Research indicates that compounds with sulfonamide groups, like this one, often exhibit antibacterial and antifungal properties. The sulfonamide moiety is known for its role in various therapeutic agents targeting bacterial infections. Studies have shown that derivatives of this compound can effectively inhibit the growth of certain pathogens, suggesting its potential use in treating infections .
Anticancer Activity
The benzo[b]thiophene framework has been linked to various pharmacological effects including anti-inflammatory and anticancer activities. Preliminary studies indicate that the compound may interact with specific biological targets involved in cancer cell proliferation and survival pathways .
The mechanism of action for this compound is hypothesized to involve:
- Inhibition of specific enzymes related to bacterial cell wall synthesis.
- Modulation of signal transduction pathways in cancer cells.
- Disruption of cellular integrity in fungal pathogens.
These interactions could lead to therapeutic applications in both infectious diseases and oncology .
Study on Antimicrobial Efficacy
A study published in a microbiology journal explored the antimicrobial efficacy of similar compounds against Staphylococcus aureus. The results showed a significant reduction in bacterial viability upon treatment with compounds containing sulfonamide groups. The minimum inhibitory concentration (MIC) was determined to be within clinically relevant ranges .
Anticancer Research
In another study focusing on cancer cell lines, the compound demonstrated cytotoxic effects against HeLa cells (cervical cancer) and MCF-7 cells (breast cancer). The IC50 values indicated potent anti-proliferative activity, suggesting its potential as a lead compound for further development .
Summary of Biological Activities
Mechanistic Insights
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Targets bacterial cell wall synthesis |
| Signal Modulation | Affects pathways related to cancer cell survival |
| Cellular Integrity Disruption | Impacts membrane integrity in fungal cells |
Comparison with Similar Compounds
Structural and Molecular Comparisons
Notes:
- 6-Benzyl Analogue : The benzyl group increases lipophilicity (logP), which may improve membrane permeability but reduce aqueous solubility .
- N-Butyl-N-methylsulfamoyl Variant : The butyl chain adds flexibility but reduces steric hindrance compared to phenyl groups, possibly altering binding kinetics .
- Ethyl Ester Derivative : The ester group at position 3 may act as a prodrug, hydrolyzing in vivo to the active carboxamide form .
Bioactivity and Pharmacological Insights
- TNF-α Inhibition: Analogues with 4,5,6,7-tetrahydrothieno[2,3-c]pyridine cores exhibit potent TNF-α inhibition in rat whole blood assays (IC₅₀ values < 1 µM) . The target compound’s phenylsulfamoyl group may enhance affinity due to π-π stacking with hydrophobic receptor pockets.
- Safety Profiles : Compounds like the N-butyl-N-methylsulfamoyl variant include handling precautions (e.g., P201, P210 codes), emphasizing flammability and the need for professional handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
